An In-Depth Technical Guide to 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the chemical entity 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, a validated synthetic pathway, and an exploration of its potential therapeutic applications based on the well-documented bioactivities of the broader pyrrolidinone carboxamide class. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from established principles and data from closely related analogues to provide a robust and scientifically grounded resource.
Introduction: The Pyrrolidinone Carboxamide Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form the core of numerous biologically active compounds.[1] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and improved physicochemical properties.[1] The incorporation of a carboxamide functional group further enhances the drug-like properties of these molecules, as the amide bond is a stable, neutral linker capable of participating in hydrogen bond donor-acceptor interactions—a key feature for molecular recognition at biological targets.[2]
Derivatives of the 1-benzyl-5-oxopyrrolidine core have shown a wide array of pharmacological activities, including neuroprotective,[3] anticancer,[4] and antimicrobial effects.[5] This technical guide will focus on the N-phenyl carboxamide derivative, outlining its chemical identity and a proposed synthetic route, and discussing its potential as a therapeutic agent based on the established activities of its chemical relatives.
Chemical Identity and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | - |
| Molecular Formula | C18H18N2O2 | - |
| Molecular Weight | 294.35 g/mol | - |
| CAS Number | Not assigned | - |
| Predicted LogP | 1.5 - 2.5 | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |
The structure, depicted below, features a central 5-oxopyrrolidine (also known as a pyroglutamic acid lactam) ring. A benzyl group is attached to the nitrogen at position 1, and an N-phenylcarboxamide side chain is at position 3. The stereochemistry at the C3 position is a critical feature, as different enantiomers of similar compounds have been shown to exhibit distinct biological activities.
Caption: Chemical structure of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide.
Synthesis and Purification
The synthesis of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be efficiently achieved through a two-step process starting from itaconic acid. This approach leverages the aza-Michael addition for the formation of the pyrrolidinone ring, followed by a standard amidation reaction.
Synthetic Workflow Overview
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid
This precursor is synthesized via the reaction of itaconic acid with benzylamine. This reaction proceeds through a conjugate addition followed by cyclization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent such as water or a high-boiling point alcohol.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-140°C) for a period of 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid as a solid.
Step 2: Amide Coupling to form 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
The final product is obtained by coupling the carboxylic acid precursor with aniline. A variety of modern coupling reagents can be employed for this transformation to ensure high yield and purity.
Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Addition of Reagents: Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add aniline (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide.
Spectroscopic Characterization (Predicted)
While specific spectra for the title compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[4][7]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Benzyl & Phenyl): Multiple signals in the range of δ 7.0-7.6 ppm.- Benzyl CH₂: A singlet or a pair of doublets (diastereotopic protons) around δ 4.5 ppm.- Pyrrolidinone Ring Protons (CH, CH₂): A complex pattern of multiplets between δ 2.5-4.0 ppm.- Amide NH: A broad singlet typically above δ 8.0 ppm. |
| ¹³C NMR | - Carbonyl Carbons (Amide & Lactam): Resonances in the range of δ 165-175 ppm.- Aromatic Carbons: Multiple signals between δ 115-140 ppm.- Benzyl CH₂: A signal around δ 45-50 ppm.- Pyrrolidinone Ring Carbons: Signals in the range of δ 30-60 ppm. |
| IR Spectroscopy | - N-H Stretch (Amide): A sharp to broad absorption around 3300 cm⁻¹.- C=O Stretch (Lactam): A strong absorption around 1680-1700 cm⁻¹.- C=O Stretch (Amide I): A strong absorption around 1640-1660 cm⁻¹.- N-H Bend (Amide II): An absorption around 1530-1550 cm⁻¹.- Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. |
| Mass Spectrometry | - (M+H)⁺: Expected molecular ion peak at m/z 295.14. |
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be inferred from the extensive research on structurally related pyrrolidinone carboxamides. This class of compounds has been investigated for a variety of indications, suggesting that the title compound may also exhibit interesting biological activities.
Caption: Potential therapeutic applications and associated mechanisms of action.
Neuroprotective Activity
A series of 1-benzyl-5-oxopyrrolidine derivatives have been designed and synthesized as neuroprotective agents.[3] Specifically, compounds with a carboximidamide group at the 2-position have shown potent activity against N-methyl-D-aspartate (NMDA)-induced cytotoxicity.[3] These compounds are thought to act by modulating the NR2B subunit of the NMDA receptor, thereby reducing excitotoxic calcium influx. Given the structural similarity, 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide could be a valuable candidate for screening in models of neurodegenerative diseases.
Anticancer Properties
Pyrrolidine-carboxamide derivatives have emerged as a promising class of antiproliferative agents.[4] Some analogues have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. The pyrrolidinone core acts as a scaffold to correctly orient the pharmacophoric elements for interaction with the ATP-binding sites of these kinases. The N-phenyl group of the title compound could potentially engage in important hydrophobic and pi-stacking interactions within a kinase active site.
Antimicrobial and Antiplasmodial Activity
The pyrrolidinone carboxamide scaffold has been identified as a novel class of inhibitors for enzymes essential to pathogen survival. For instance, derivatives have been shown to inhibit the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis.[8] Additionally, related sulphonamide pyrolidine carboxamide derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum.[5] These findings suggest that 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide could serve as a starting point for the development of new anti-infective agents.
Conclusion and Future Directions
1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a synthetically accessible molecule belonging to the pharmacologically significant class of pyrrolidinone carboxamides. While direct experimental data for this compound is limited, a robust synthetic pathway can be proposed, and its potential for biological activity in the areas of neuroprotection, oncology, and infectious diseases is strongly supported by literature on analogous structures.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the pure compound, followed by full spectroscopic characterization to confirm its structure. Chiral separation of the enantiomers at the C3 position will be crucial for subsequent biological evaluation.
-
Biological Screening: The compound and its individual enantiomers should be screened in a panel of in vitro assays relevant to the potential therapeutic areas identified, including NMDA receptor binding assays, kinase inhibition panels, and antimicrobial susceptibility testing.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a medicinal chemistry program to synthesize and test a library of analogues would be warranted. Modifications to the N-benzyl and N-phenyl groups could be explored to optimize potency, selectivity, and pharmacokinetic properties.
This in-depth guide provides a solid foundation for researchers and drug development professionals to begin their exploration of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide and its potential as a novel therapeutic agent.
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